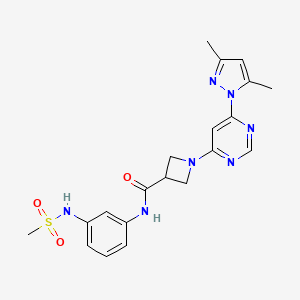

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide

Description

This compound features a pyrimidine core substituted at the 4-position with a 3,5-dimethylpyrazole group and at the 6-position with an azetidine-3-carboxamide moiety. The azetidine ring is further connected to a phenyl group bearing a methylsulfonamido substituent.

Properties

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[3-(methanesulfonamido)phenyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O3S/c1-13-7-14(2)27(24-13)19-9-18(21-12-22-19)26-10-15(11-26)20(28)23-16-5-4-6-17(8-16)25-31(3,29)30/h4-9,12,15,25H,10-11H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYZDNAAHOVECH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC(=CC=C4)NS(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling to form the core structure. The azetidine ring is then introduced through cyclization reactions. The final step involves the attachment of the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic applications due to its unique structure and biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

Key Observations :

Functional Group Analysis

Key Observations :

Spectroscopic and Physicochemical Data

Infrared Spectroscopy :

NMR Spectroscopy :

Research Implications and Gaps

- Structural Advantages : The azetidine-carboxamide linker may enhance metabolic stability compared to linear alkyl chains in analogs .

- Unreported Data : The target compound’s solubility, IC₅₀ values, and kinase selectivity remain uncharacterized in the provided evidence. Further studies should prioritize these parameters.

- Synthetic Challenges : The azetidine ring’s strain may complicate synthesis compared to pyridine or pyrrole-based analogs .

Q & A

Q. What synthetic strategies are recommended for constructing the azetidine-pyrimidine-pyrazole core of this compound?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the azetidine ring via cyclization of a β-amino alcohol or alkylation of azetidine precursors under basic conditions.

- Step 2 : Introduction of the pyrimidine moiety through nucleophilic aromatic substitution (e.g., chloropyrimidine intermediates reacting with pyrazole derivatives) .

- Step 3 : Functionalization of the azetidine nitrogen with the 3-(methylsulfonamido)phenyl group using coupling agents like EDC/HOBt or PyBOP .

Critical considerations : Optimize reaction temperatures (35–100°C) and solvent systems (e.g., DMSO, DMF) to prevent side reactions. Purity is confirmed via HPLC (>95%) and LCMS .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of:

- NMR spectroscopy : Confirm the azetidine C3-carboxamide proton at δ ~3.8–4.2 ppm and pyrazole methyl groups at δ ~2.2–2.5 ppm .

- High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+) with <5 ppm error .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination if crystallization is feasible .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Kinase inhibition assays : Test against kinases like CDKs or EGFR due to pyrimidine’s role in ATP-binding domains.

- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Solubility screening : Measure in PBS/DMSO mixtures to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can structural contradictions between computational modeling and crystallographic data be resolved?

- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize the geometry, then compare bond lengths/angles with X-ray data.

- Case study : If pyrazole-pyrimidine dihedral angles differ by >10°, re-evaluate torsional parameters or consider dynamic effects (e.g., crystal packing) .

- Tools : Use Mercury or Olex2 for crystallographic visualization and conformational analysis .

Q. What strategies optimize the compound’s selectivity for target vs. off-target proteins?

- SAR studies : Modify substituents on the pyrimidine (e.g., replace 3,5-dimethylpyrazole with bulkier groups) to sterically hinder off-target binding .

- Proteome-wide profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions .

- Co-crystallization : Resolve target-ligand complexes (e.g., with kinases) to guide rational design .

Q. How can researchers address low aqueous solubility during formulation for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.